1-(2-Chloro-5-(methylthio)phenyl)propan-1-one
CAS No.:
Cat. No.: VC18837056
Molecular Formula: C10H11ClOS
Molecular Weight: 214.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClOS |
|---|---|
| Molecular Weight | 214.71 g/mol |
| IUPAC Name | 1-(2-chloro-5-methylsulfanylphenyl)propan-1-one |
| Standard InChI | InChI=1S/C10H11ClOS/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3 |
| Standard InChI Key | RIZONZUSGFRZAE-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1=C(C=CC(=C1)SC)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a propanone backbone () linked to a phenyl ring substituted at the 2-position with chlorine and the 5-position with a methylthio group () . The chlorine atom’s electronegativity creates a dipole moment, enhancing the ketone’s electrophilicity, while the sulfur atom in the methylthio group contributes to lipophilicity and potential thiol-mediated interactions.
Physicochemical Data
Physical properties are inferred from structurally analogous compounds due to limited direct measurements :
The absence of melting point data suggests challenges in crystallization, possibly due to the compound’s nonplanar structure or dynamic conformational changes .
Synthesis and Optimization
Friedel-Crafts Acylation
The primary synthesis route involves Friedel-Crafts acylation, where an acyl chloride reacts with a substituted benzene derivative under acidic conditions . For example, reacting 2-chloro-5-(methylthio)benzene with propanoyl chloride in the presence of yields the target compound. Key parameters include:
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Temperature: 80–100°C to balance reaction rate and side-product formation.
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Solvent: Dichloromethane or nitrobenzene, selected for their ability to stabilize acyl cations .
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Catalyst Load: 1.2–1.5 equivalents of to ensure complete activation.
Industrial-scale production often employs continuous flow reactors to enhance heat transfer and reduce reaction times.
Applications in Organic Synthesis
Nucleophilic Substitution
Comparative Analysis with Structural Analogs
Positional Isomers
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1-(3-Chloro-5-(methylthio)phenyl)propan-1-one: Chlorine at the 3-position reduces steric hindrance, increasing reaction rates in SNAr reactions compared to the 2-chloro isomer .
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1-(2-Chloro-4-(methylthio)phenyl)propan-1-one: The para-methylthio group enhances resonance stabilization, altering electronic properties for optoelectronic applications.
Functional Group Variations
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1-(2-Bromo-5-(methylthio)phenyl)propan-1-one: Bromine’s larger atomic radius improves crystallinity but reduces solubility in polar solvents .
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1-(2-Chloro-5-(ethylthio)phenyl)propan-1-one: Ethyl substitution increases lipophilicity, enhancing blood-brain barrier penetration in rodent models.
Industrial and Environmental Considerations
Scalability Challenges
Batch processes face limitations in heat dissipation during exothermic Friedel-Crafts reactions, necessitating flow chemistry approaches for safer scale-up.
Environmental Impact
Chlorinated byproducts, such as polychlorinated biphenyls (PCBs), may form during synthesis, requiring advanced filtration and waste treatment systems.
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interaction with biological targets using X-ray crystallography or cryo-EM.
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Green Synthesis: Explore ionic liquids or biocatalysts to reduce reliance on traditional Lewis acids .
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Structure-Activity Relationships (SAR): Systematically modify substituents to optimize pharmacokinetic profiles.
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